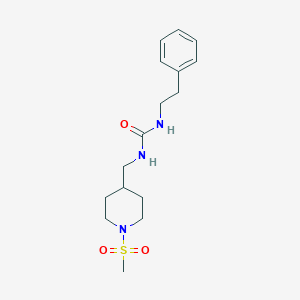
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-(Methylsulfonyl)piperidin-4-yl)methanol” is an organic compound with the CAS Number: 241134-34-9. It has a molecular weight of 193.27 and its IUPAC name is [1-(methylsulfonyl)-4-piperidinyl]methanol .
Synthesis Analysis
There are several methods for the synthesis of piperazine derivatives, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “(1-(Methylsulfonyl)piperidin-4-yl)methanol” is 1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 .Physical And Chemical Properties Analysis
“(1-(Methylsulfonyl)piperidin-4-yl)methanol” is a solid at room temperature .科学的研究の応用
Synthesis and Structural Analysis
The scientific research applications of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea and its analogs often involve synthesis and structural analysis to understand their properties and potential applications. For instance, the synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a related compound, was investigated to understand its crystallography and molecular interactions (Girish et al., 2008). This type of research lays the groundwork for further applications in various fields by elucidating the compound's structural characteristics.
Biological and Medicinal Applications
Research into compounds structurally related to this compound often explores their potential biological and medicinal applications. For example, studies on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens highlight the antimicrobial potential of such molecules (Vinaya et al., 2009). These findings can guide the development of new antimicrobial agents.
Chemical Properties and Reactions
The chemical properties and reactions of this compound-related compounds are of interest for their potential in synthetic chemistry and material science. Research on the intriguing influence of the solvent on the regioselectivity of sulfoxide thermolysis in β‐Amino‐α‐sulfinyl Esters provides insights into how different environmental factors affect chemical reactions and outcomes (Bänziger, Klein, & Rihs, 2002). Understanding these reactions can facilitate the design of more efficient synthetic routes for various chemicals.
Advanced Materials and Technologies
Some derivatives of this compound are explored for their utility in advanced materials and technologies. For instance, the study of 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide as a co-solvent in Li-ion batteries shows the relevance of such compounds in enhancing the performance of energy storage devices (Kim, Cho, & Shin, 2013). This research could lead to the development of more efficient and durable batteries.
Environmental and Agricultural Applications
The environmental and agricultural applications of related compounds are also a subject of study, such as the degradation of sulfosulfuron, a sulfonylurea herbicide, under various abiotic factors (Saha & Kulshrestha, 2002). Understanding the environmental fate of these chemicals can inform safer and more sustainable agricultural practices.
Safety and Hazards
特性
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-23(21,22)19-11-8-15(9-12-19)13-18-16(20)17-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRYBTOJQLYGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

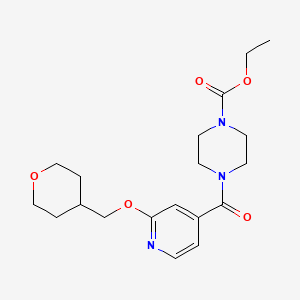
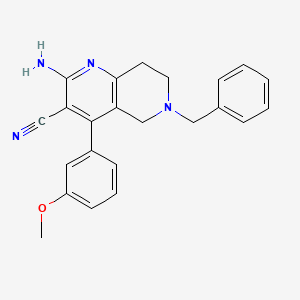
![3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2681632.png)
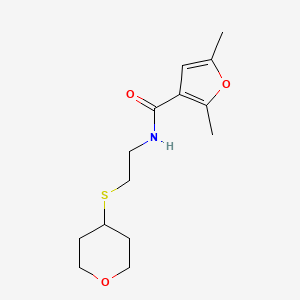


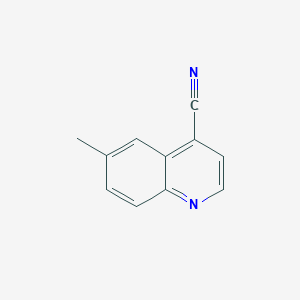
![5,6-dimethyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole](/img/structure/B2681642.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2681644.png)


![2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2681648.png)
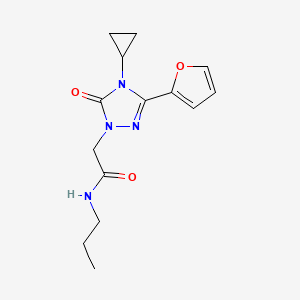
![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)